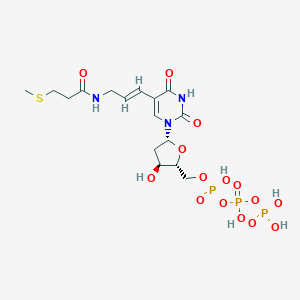
MT-Dutp
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MT-Dutp, also known as this compound, is a useful research compound. Its molecular formula is C16H26N3O15P3S and its molecular weight is 625.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleotides - Ribonucleotides - Uracil Nucleotides - Deoxyuracil Nucleotides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Molecular Biology Applications
1.1 DNA Synthesis and Labeling
MT-DUTP is primarily used in DNA synthesis as a non-canonical nucleotide. Its incorporation into DNA can be facilitated by various DNA polymerases. The unique properties of this compound make it suitable for:
- PCR Amplification : It can be incorporated during polymerase chain reaction (PCR), allowing for the amplification of specific DNA sequences.
- Labeling Techniques : this compound can be labeled with biotin or fluorescent tags for visualization and tracking in various assays.
Table 1: Comparison of dUTP and this compound in PCR Applications
| Property | dUTP | This compound |
|---|---|---|
| Stability | Moderate | High |
| Incorporation Rate | Variable | Consistent |
| Detection Methods | Radioactive | Non-radioactive |
1.2 Enzymatic Reactions
This compound is utilized in enzymatic reactions where its incorporation can be monitored through fluorescence or other non-radioactive methods. This application is particularly beneficial in high-throughput screening processes.
Therapeutic Applications
2.1 Antiviral Drug Development
Research has indicated that this compound can serve as a substrate for viral polymerases, making it a potential candidate for antiviral drug development. Its ability to inhibit viral replication has been explored in studies focusing on:
- HIV : The incorporation of this compound into viral genomes can hinder the replication process, presenting a novel therapeutic strategy.
- Hepatitis C Virus : Similar mechanisms are being investigated to assess the efficacy of this compound against hepatitis C virus replication.
Case Study: Inhibition of HIV Replication
A study demonstrated that the incorporation of this compound into the HIV genome resulted in reduced viral load in infected cell cultures. The results indicated a significant decrease in viral replication rates compared to controls using standard dUTP.
Research Methodologies
3.1 Quantification Techniques
Quantifying the incorporation of this compound into DNA is crucial for evaluating its effectiveness. Techniques employed include:
- Fluorescence-based assays : These allow for real-time monitoring of nucleotide incorporation during PCR.
- High-performance liquid chromatography (HPLC) : HPLC can separate and quantify nucleotides, providing insights into the efficiency of this compound incorporation.
Table 2: Comparison of Quantification Methods for Nucleotide Incorporation
| Method | Sensitivity | Time Required |
|---|---|---|
| Fluorescence Assays | High | Short |
| HPLC | Moderate | Longer |
Propriétés
Numéro CAS |
106542-91-0 |
|---|---|
Formule moléculaire |
C16H26N3O15P3S |
Poids moléculaire |
625.4 g/mol |
Nom IUPAC |
[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-[5-[(E)-3-(3-methylsulfanylpropanoylamino)prop-1-enyl]-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C16H26N3O15P3S/c1-38-6-4-13(21)17-5-2-3-10-8-19(16(23)18-15(10)22)14-7-11(20)12(32-14)9-31-36(27,28)34-37(29,30)33-35(24,25)26/h2-3,8,11-12,14,20H,4-7,9H2,1H3,(H,17,21)(H,27,28)(H,29,30)(H,18,22,23)(H2,24,25,26)/b3-2+/t11-,12+,14+/m0/s1 |
Clé InChI |
LZEISLLFMCESQQ-FIUIOTCKSA-N |
SMILES |
CSCCC(=O)NCC=CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
SMILES isomérique |
CSCCC(=O)NC/C=C/C1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
SMILES canonique |
CSCCC(=O)NCC=CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Synonymes |
5-(3-((3-(methylthio)propionyl)amino)-1-propenyl)-2'-deoxyuridine-5'-triphosphate MT-dUTP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















